Boc-NH-PEG28-CH2CH2COOH

Catalog No.
S14266896
CAS No.
M.F
C64H127NO32
M. Wt
1422.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-NH-PEG28-CH2CH2COOH

Product Name

Boc-NH-PEG28-CH2CH2COOH

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C64H127NO32

Molecular Weight

1422.7 g/mol

InChI

InChI=1S/C64H127NO32/c1-64(2,3)97-63(68)65-5-7-70-9-11-72-13-15-74-17-19-76-21-23-78-25-27-80-29-31-82-33-35-84-37-39-86-41-43-88-45-47-90-49-51-92-53-55-94-57-59-96-61-60-95-58-56-93-54-52-91-50-48-89-46-44-87-42-40-85-38-36-83-34-32-81-30-28-79-26-24-77-22-20-75-18-16-73-14-12-71-10-8-69-6-4-62(66)67/h4-61H2,1-3H3,(H,65,68)(H,66,67)

InChI Key

LMBQMFJIVMPTPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Boc-NH-PEG28-CH2CH2COOH is a specialized compound that combines a polyethylene glycol (PEG) chain with a Boc-protected amine and a carboxyl group. This structure makes it a versatile reagent, particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs) and other complex biomolecules. The presence of the Boc (tert-butyloxycarbonyl) group allows for selective protection of the amine, facilitating various

  • Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions (e.g., using trifluoroacetic acid), yielding a free amine that can participate in nucleophilic substitution reactions.
  • Coupling Reactions: The carboxyl group is reactive towards amines, allowing for the formation of amide bonds, which are crucial in peptide synthesis. Common reagents for these reactions include N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide to activate the carboxyl group .

The major products of these reactions often include amide-linked compounds, which play vital roles in the development of biologically active molecules.

Boc-NH-PEG28-CH2CH2COOH exhibits significant biological activity primarily through its role as a linker in PROTACs. By connecting ligands for E3 ubiquitin ligases to target proteins, it facilitates the ubiquitination and subsequent degradation of these proteins via the proteasome pathway. This mechanism is particularly valuable in targeted protein degradation strategies, which have implications for therapeutic interventions in various diseases .

The synthesis of Boc-NH-PEG28-CH2CH2COOH typically involves several steps:

  • Reaction Setup: A PEG chain is reacted with a Boc-protected amine and a carboxylic acid derivative.
  • Solvent and Catalysts: Organic solvents like dichloromethane are commonly used along with catalysts such as N,N’-dicyclohexylcarbodiimide to facilitate the coupling reactions.
  • Purification: Post-reaction, purification methods such as column chromatography or crystallization are employed to isolate the desired product with high purity .

In industrial settings, controlled conditions are maintained to ensure high yield and purity during large-scale production.

Boc-NH-PEG28-CH2CH2COOH has diverse applications across various fields:

  • Chemistry: Serves as a linker in synthesizing complex molecules, including PROTACs.
  • Biology: Aids in studying protein-protein interactions by linking target proteins to ubiquitin ligases.
  • Medicine: Enhances solubility and stability of therapeutic agents in drug delivery systems.
  • Industry: Used in producing bioconjugates and other functionalized materials .

Studies involving Boc-NH-PEG28-CH2CH2COOH focus on its interactions with proteins and other biomolecules. Its ability to facilitate targeted degradation via PROTACs demonstrates its potential in modulating protein levels within cells, providing insights into cellular pathways and disease mechanisms.

Several compounds share similarities with Boc-NH-PEG28-CH2CH2COOH, each offering unique properties:

Compound NameStructure TypeUnique Features
Boc-NH-PEG8-CH2CH2COOHShorter PEG variantSuitable for applications requiring less flexibility.
Fmoc-NH-PEG2-CH2COOHFmoc-protected amineUsed for different conjugation strategies; shorter PEG chain.
Boc-NH-(PEG)6-CH2CH2COOHShorter PEG variantSimilar applications but with reduced solubility compared to PEG28.

Uniqueness: The extended PEG chain in Boc-NH-PEG28-CH2CH2COOH provides enhanced flexibility and solubility in aqueous environments, making it particularly advantageous for applications that require greater reach and stability compared to its shorter counterparts .

Solid-Phase Synthesis Approaches for Long-Chain PEG-Based Linkers

Solid-phase peptide synthesis (SPPS) has emerged as the gold standard for constructing monodisperse PEG derivatives like Boc-NH-PEG28-CH2CH2COOH. The Boc (tert-butyloxycarbonyl) protecting group is strategically employed to shield the amine terminus during iterative coupling cycles, enabling precise control over PEG chain elongation. Resins functionalized with acid-labile linkers, such as chloromethyl polystyrene, serve as the scaffold for stepwise assembly. Each ethylene glycol unit is introduced via Fmoc- or Boc-protected PEG amino acids, which undergo activation using coupling reagents like PyBOP or TBTU.

A critical advancement in this domain is the use of pre-synthesized PEG building blocks. For instance, Fmoc-NH-PEG-COOH derivatives with defined chain lengths (e.g., 9–88 ethyleneoxy units) allow modular assembly of long PEG spacers without polydispersity. This approach mitigates challenges associated with traditional polymerization techniques, such as batch-to-batch variability. As demonstrated by Niculescu-Duvaz et al., coupling Boc-NH-PEG27-COOH to a solid support yielded conjugates with molecular weights exceeding 1,400 Da and single-defined structures.

Table 1: Key Reagents for Solid-Phase Synthesis of Boc-NH-PEG28-CH2CH2COOH

ReagentFunctionSource
Boc-NH-PEG-COOHMonodisperse PEG building block
PyBOPCoupling reagent
TFABoc deprotection
Aminomethyl polystyreneSolid support

The iterative synthesis method, as described by Thompson et al., employs octagol (EG8) units to systematically extend PEG chains. This strategy simplifies purification through chromatography, ensuring high yields (>90%) and homogeneity. For Boc-NH-PEG28-CH2CH2COOH, 28 ethylene glycol units are sequentially added, followed by terminal functionalization with a propionic acid group.

Enzymatic Conjugation Techniques for Site-Specific Functionalization

While enzymatic conjugation methods (e.g., sortase-mediated ligation) are widely used in bioconjugation, their application to Boc-NH-PEG28-CH2CH2COOH remains underexplored in the literature. Current strategies predominantly rely on chemical conjugation via the compound’s heterobifunctional groups. The Boc-protected amine is deprotected under mild acidic conditions (e.g., 50% TFA in dichloromethane), exposing a primary amine for subsequent reactions. Conversely, the terminal carboxylic acid is activated using N-hydroxysuccinimide (NHS) esters or carbodiimides for coupling to amines or thiols.

Table 2: Functionalization Strategies for Boc-NH-PEG28-CH2CH2COOH

Target GroupReaction PartnerConjugation MethodOutcome
AmineNHS-activated dyeCarbodiimideFluorescently labeled PEG
Carboxylic acidPeptide-NH2EDC/NHSPeptide-PEG conjugate

Notably, Springer et al. utilized SPPS to directly conjugate PEG linkers to folate targeting moieties on solid supports, achieving site-specific modifications without enzymatic intervention. This method avoids side reactions and ensures stoichiometric control, which is critical for therapeutic applications.

XLogP3

-3.7

Hydrogen Bond Acceptor Count

32

Hydrogen Bond Donor Count

2

Exact Mass

1421.8341209 g/mol

Monoisotopic Mass

1421.8341209 g/mol

Heavy Atom Count

97

Dates

Modify: 2024-08-10

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